

A Spectroscopic Showdown: Unmasking 2-Iodo-5-(Trifluoromethyl)phenol and Its Regioisomers

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Compound of Interest

Compound Name: **2-Iodo-5-(Trifluoromethyl)phenol**

Cat. No.: **B172605**

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For researchers, scientists, and professionals in drug development, the precise identification and characterization of molecular structures are paramount. This guide provides a comparative spectroscopic analysis of **2-Iodo-5-(Trifluoromethyl)phenol** and its regioisomers, offering a foundational dataset for their differentiation and utilization in further research.

This technical brief outlines the predicted spectroscopic characteristics of **2-Iodo-5-(Trifluoromethyl)phenol** and five of its key regioisomers. Due to the limited availability of public experimental spectral data for these specific compounds, this guide leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a robust predictive comparison. The presented data serves as a valuable reference for the identification and quality control of these compounds in a laboratory setting.

At a Glance: Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic data points for **2-Iodo-5-(Trifluoromethyl)phenol** and its regioisomers. These predictions are based on the analysis of substituent effects on the phenol scaffold.

Table 1: Predicted ^1H NMR Chemical Shifts (δ , ppm) in CDCl_3

Compound	Aromatic Protons	OH Proton
2-Iodo-5-(Trifluoromethyl)phenol	7.8-7.2	5.0-6.0
2-Iodo-3-(Trifluoromethyl)phenol	7.6-7.0	5.0-6.0
2-Iodo-4-(Trifluoromethyl)phenol	7.9-7.3	5.0-6.0
3-Iodo-5-(Trifluoromethyl)phenol	7.5-7.1	5.0-6.0
4-Iodo-2-(Trifluoromethyl)phenol	7.7-7.1	5.0-6.0
4-Iodo-3-(Trifluoromethyl)phenol	7.8-7.2	5.0-6.0

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ , ppm) in CDCl_3

Compound	C-O	C-I	C-CF ₃	CF ₃ (quartet)	Aromatic Carbons
2-Iodo-5-(Trifluoromethyl)phenol	152-156	85-90	128-132	~124	135-115
2-Iodo-3-(Trifluoromethyl)phenol	153-157	86-91	130-134	~123	138-118
2-Iodo-4-(Trifluoromethyl)phenol	154-158	88-93	125-129	~124	140-115
3-Iodo-5-(Trifluoromethyl)phenol	155-159	90-95	131-135	~122	142-110
4-Iodo-2-(Trifluoromethyl)phenol	151-155	92-97	129-133	~125	145-120
4-Iodo-3-(Trifluoromethyl)phenol	156-160	93-98	127-131	~123	140-115

**Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) **

Compound	O-H Stretch (broad)	C-O Stretch	C-F Stretch	C-I Stretch	Aromatic C=C Stretch
2-Iodo-5-(Trifluoromethyl)phenol	3600-3200	1260-1200	1350-1100	600-500	1600-1450
Regioisomers	3600-3200	1260-1200	1350-1100	600-500	1600-1450

Table 4: Predicted Mass Spectrometry (Electron Ionization) Key Fragments (m/z)

Compound	Molecular Ion $[M]^+$	$[M-I]^+$	$[M-CF_3]^+$
All Isomers	288	161	219

Experimental Methodologies

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the phenol sample in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard.
- 1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required compared to 1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk. For liquid or low-melting solids, a thin film can be prepared between two salt (e.g., NaCl or KBr) plates.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of $4000-400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

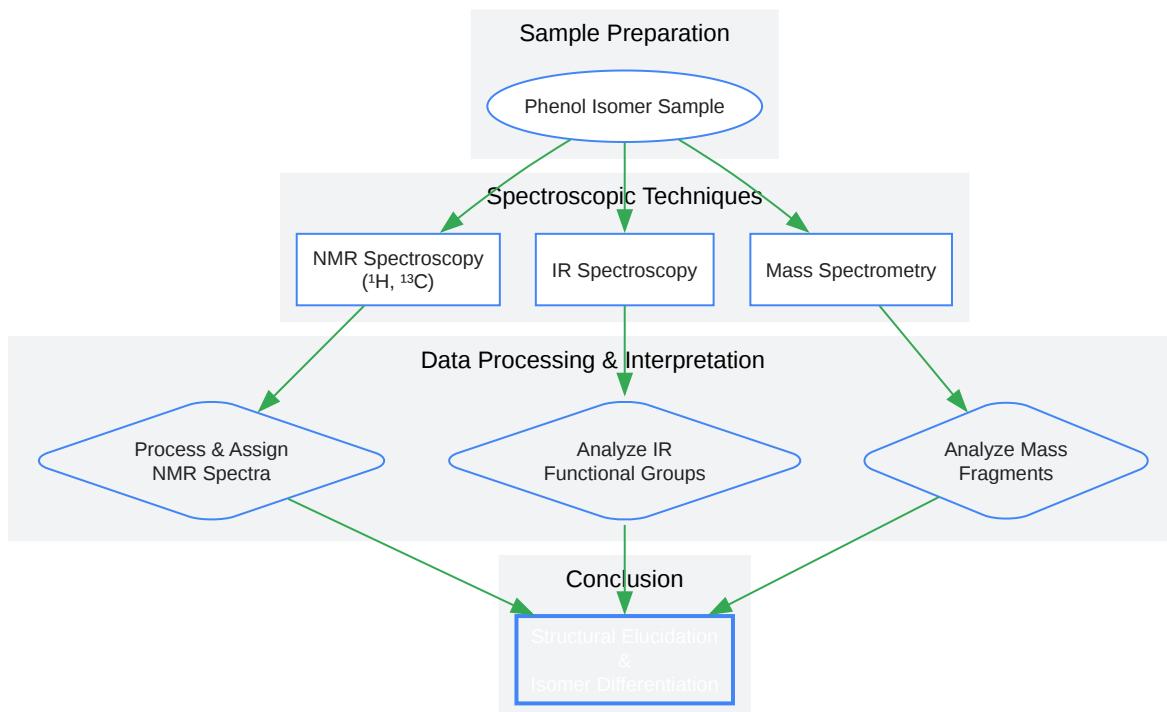
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via a suitable ionization source. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often employed.
- Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and obtaining a characteristic mass spectrum.
- Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for instance, from m/z 40 to 400.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of these compounds can be visualized as follows:

Spectroscopic Analysis Workflow for Iodo-Trifluoromethylphenols



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Spectroscopic analysis workflow.

This guide provides a foundational spectroscopic comparison for **2-Iodo-5-(Trifluoromethyl)phenol** and its regioisomers. While the data presented is predictive, it offers a strong basis for the initial identification and differentiation of these closely related compounds, empowering further research and development in the chemical and pharmaceutical sciences.

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